molecular formula C12H16N6O6 B164809 Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine CAS No. 90852-19-0

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

Cat. No.: B164809
CAS No.: 90852-19-0
M. Wt: 340.29 g/mol
InChI Key: SQKWPVVWVBKSIG-ZLERWKPPSA-N
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Description

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is a complex organic compound that features both diazo and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine typically involves multiple steps, starting with the preparation of 2-deoxystreptamine. The diazo groups are introduced through diazo transfer reactions, which often involve the use of diazo transfer reagents such as sulfonyl azides. The acetyl groups are added via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale diazo transfer and acetylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine can undergo various chemical reactions, including:

    Oxidation: The diazo groups can be oxidized to form nitrogen gas and corresponding carbonyl compounds.

    Reduction: Reduction of the diazo groups can lead to the formation of amines.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo groups typically yields carbonyl compounds, while reduction results in amines.

Scientific Research Applications

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine involves the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:

    Carbene Formation: The diazo groups decompose to form carbenes, which can insert into C-H, N-H, and O-H bonds.

    Nitrene Formation: Similar to carbenes, nitrenes can insert into various bonds, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    Diazoacetates: Compounds with diazo and ester functional groups.

    Diazoamides: Compounds with diazo and amide functional groups.

    Diazoketones: Compounds with diazo and ketone functional groups.

Uniqueness

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is unique due to the presence of both diazo and acetyl groups on a deoxystreptamine backbone

Properties

IUPAC Name

[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWPVVWVBKSIG-ZLERWKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578922
Record name (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90852-19-0
Record name (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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